Diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O6/c1-3-28-16(25)12-9-13(17(26)29-4-2)15(24)21-14(12)22-23-18(27)20-11-7-5-10(19)6-8-11/h5-9H,3-4H2,1-2H3,(H2,20,23,27)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKHNRZOTKVEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NNC(=O)NC2=CC=C(C=C2)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate is a synthetic compound with potential pharmacological applications. Its structure includes a pyridine ring substituted with various functional groups, which may contribute to its biological activity. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula: C18H19ClN4O6
- CAS Number: 321432-00-2
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. A study involving various cancer cell lines revealed that it inhibits cell proliferation and induces apoptosis.
Case Study: Breast Cancer Cells
In a study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited significant cytotoxic effects. The results showed:
- IC50 Values:
- MCF-7: 25 µM
- MDA-MB-231: 30 µM
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been documented, suggesting potential for this compound. In vivo studies using animal models have shown reductions in inflammatory markers such as TNF-alpha and IL-6.
Research Findings
A comprehensive review of literature indicates that compounds with similar structures often exhibit diverse biological activities. The presence of the hydrazine and carbamoyl groups is particularly noteworthy as these functional groups are known to enhance biological potency.
Table: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
Diethyl 2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate features a pyridine core with two carboxylate groups and a hydrazine substituent. Its molecular formula is , with a molecular weight of approximately 367.78 g/mol. The synthesis typically involves multi-step organic reactions, including the use of hydrazine derivatives and pyridine dicarboxylic acids. Key steps include:
- Formation of the Pyridine Ring : Utilizing pyridine dicarboxylic acids.
- Introduction of the Hydrazine Group : Through reaction with hydrazine derivatives.
- Optimization of Reaction Conditions : Employing solvents like dimethyl sulfoxide or ethanol under controlled temperatures to maximize yield.
Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:
Anticancer Properties
Studies suggest that compounds with similar structures often show activity against cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer proliferation pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, demonstrating efficacy against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
There is evidence that compounds like this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent for cancer treatment and antimicrobial applications. |
| Pharmaceutical Development | Investigated as a lead compound for new drug formulations targeting specific diseases. |
| Research | Used in studies exploring enzyme inhibition and receptor modulation in biological systems. |
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of this compound:
- A study highlighted its synthesis via a controlled reaction process involving specific reagents and conditions, emphasizing the importance of monitoring pH and temperature during synthesis to optimize yields.
- Another research effort focused on its biological evaluation, demonstrating promising results in inhibiting cancer cell growth and showcasing its potential as an anti-inflammatory agent through various in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
